3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a unique combination of indole, pyrrolidine, and pyrazine moieties
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level, which can lead to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, cancer progression, viral replication, and more .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level are likely diverse and depend on the specific biological activity being exhibited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Pyrrolidine Formation: The acetylated indole is reacted with a suitable pyrrolidine derivative, often through a nucleophilic substitution reaction.
Coupling with Pyrazine: The final step involves coupling the pyrrolidine-indole intermediate with a pyrazine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives from the acetyl group.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Medicine
In medicinal chemistry, 3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is investigated for its potential as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A simpler indole derivative known for its role in plant growth.
Pyrazine-2-carboxamide: A pyrazine derivative with applications in medicinal chemistry.
Pyrrolidine-2-carboxylic acid: A pyrrolidine derivative used in peptide synthesis.
Uniqueness
What sets 3-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile apart is its combination of three distinct moieties, each contributing unique chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-10-17-19(22-7-6-21-17)26-14-5-8-24(12-14)18(25)9-13-11-23-16-4-2-1-3-15(13)16/h1-4,6-7,11,14,23H,5,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJKUBCQKLQQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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